![molecular formula C17H18Cl2N4O3S B2644807 Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-37-9](/img/structure/B2644807.png)
Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are part of many important drugs . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring and a piperazine ring, both of which can participate in various chemical reactions. The presence of these rings can influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Thiazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . Piperazine derivatives can also undergo various reactions, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Applications
- Synthesized 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus demonstrated moderate activity towards Bacillus Subtilis and Escherichia Coli , indicating potential as antibacterial agents (Deshmukh et al., 2017).
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed significant bacterial biofilm and MurB enzyme inhibition, suggesting applications in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anti-inflammatory Applications
- A new series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones were synthesized and exhibited significant anti-inflammatory activity with low gastric ulceration incidence compared to indomethacin, offering a promising lead for anti-inflammatory therapies (Koksal et al., 2013).
Antitumor and Antifilarial Agents
- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant in vivo antifilarial activity and inhibited the growth of L1210 leukemic cells, indicating potential applications as an antitumor and antifilarial agent (Kumar et al., 1993).
- Thioxothiazolidin-4-one derivatives were investigated for their potential to inhibit tumor growth and tumor-induced angiogenesis in a mouse model, showing significant reduction in ascites tumor volume and cell number (Chandrappa et al., 2010).
Enzyme Inhibition
- Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties , indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease (Mohsen et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3S/c1-26-17(25)21-16-20-11(10-27-16)9-14(24)23-7-5-22(6-8-23)13-4-2-3-12(18)15(13)19/h2-4,10H,5-9H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJOEZZSHXOANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate |
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